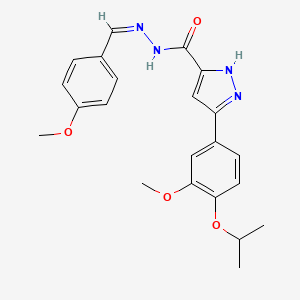

(Z)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

The compound (Z)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a pyrazole core substituted at position C-3 with a 4-isopropoxy-3-methoxyphenyl group and a hydrazide moiety linked to a 4-methoxybenzylidene Schiff base. The Z-configuration of the hydrazone bond (C=N) is critical for its stereochemical and electronic properties, influencing intermolecular interactions and biological activity . Carbohydrazides are recognized pharmacophores with demonstrated antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14(2)30-20-10-7-16(11-21(20)29-4)18-12-19(25-24-18)22(27)26-23-13-15-5-8-17(28-3)9-6-15/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWCBDFXNVNEQE-QRVIBDJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by subsequent reactions to form the pyrazole ring. The detailed synthetic pathway is crucial for understanding its biological properties, as structural modifications can significantly influence activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves cell cycle arrest and induction of apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | A549 | 15 | Cell cycle arrest (G2/M phase) |

| (Z)-3... | MCF-7 | TBD | TBD |

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study demonstrated that a related pyrazole compound significantly reduced LPS-induced nitric oxide production in macrophages, indicating a strong anti-inflammatory effect. The inhibition of nitric oxide production is critical in managing conditions like sepsis and chronic inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

- DNA Interaction : Some studies suggest that pyrazole compounds can intercalate with DNA, leading to cytotoxic effects.

- Enzyme Inhibition : The inhibition of specific enzymes involved in tumor progression or inflammation has been observed.

- Cell Signaling Pathways : Modulation of cell signaling pathways such as NF-kB and MAPK has been implicated in the observed biological activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations:

Core Structure Variations: Pyrazole-carbohydrazides (e.g., target compound) exhibit distinct activity profiles compared to thiazolidinone derivatives (e.g., compound 3e in ). The pyrazole nucleus may favor interactions with enzymes like cannabinoid receptors or kinases, whereas thiazolidinones are more associated with aldose reductase inhibition .

Substituent Effects: Electron-Donating Groups: The 4-methoxybenzylidene group in the target compound and analogues (e.g., ) enhances π-π stacking and hydrogen bonding, critical for receptor binding .

Stereochemical Influence :

Key Insights:

- Antitumor Activity : Pyrazole-carbohydrazides with tert-butyl or chloro substituents (e.g., compound 26 in ) show higher cytotoxicity (IC50: 2.1 µM) than methoxy/isopropoxy analogues, suggesting that electron-withdrawing groups enhance potency .

Physicochemical and Computational Data

Table 3: Computational and Crystallographic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.